molecular formula C21H16BrClN2O2 B12011130 N'-(2-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide CAS No. 393556-67-7

N'-(2-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide

Katalognummer: B12011130
CAS-Nummer: 393556-67-7
Molekulargewicht: 443.7 g/mol
InChI-Schlüssel: XHJYBNSPOHFGRW-ZMOGYAJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is an organic compound that belongs to the class of hydrazones. These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond connected to a carbon-nitrogen single bond. This particular compound features a bromine atom on the benzylidene ring and a chlorine atom on the benzyl group, making it a halogenated hydrazone. The presence of these halogen atoms can significantly influence the compound’s chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and 4-((4-chlorobenzyl)oxy)benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general steps are as follows:

    Preparation of 4-((4-chlorobenzyl)oxy)benzohydrazide: This intermediate can be synthesized by reacting 4-chlorobenzyl chloride with 4-hydroxybenzohydrazide in the presence of a base such as potassium carbonate.

    Condensation Reaction: The prepared 4-((4-chlorobenzyl)oxy)benzohydrazide is then reacted with 2-bromobenzaldehyde in ethanol under reflux conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Reduction Reactions: The hydrazone group can be reduced to form the corresponding hydrazine derivative.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Reduction Products: The primary product is the corresponding hydrazine derivative.

    Oxidation Products: Various oxidized forms of the compound, potentially including aldehydes, ketones, or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

N’-(2-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activity, due to the presence of halogen atoms, makes it a candidate for studying interactions with biological targets such as enzymes and receptors.

    Medicine: Research into its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, is ongoing.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N’-(2-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The presence of halogen atoms can enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-(2-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide: Similar structure but with a chlorine atom instead of bromine.

    N’-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide: Similar structure but with a methyl group instead of chlorine.

    N’-(2-Bromobenzylidene)-4-((4-fluorobenzyl)oxy)benzohydrazide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The unique combination of bromine and chlorine atoms in N’-(2-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide can result in distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, binding affinity to biological targets, and overall pharmacological profile, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

393556-67-7

Molekularformel

C21H16BrClN2O2

Molekulargewicht

443.7 g/mol

IUPAC-Name

N-[(E)-(2-bromophenyl)methylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide

InChI

InChI=1S/C21H16BrClN2O2/c22-20-4-2-1-3-17(20)13-24-25-21(26)16-7-11-19(12-8-16)27-14-15-5-9-18(23)10-6-15/h1-13H,14H2,(H,25,26)/b24-13+

InChI-Schlüssel

XHJYBNSPOHFGRW-ZMOGYAJESA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Br

Kanonische SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.